molecular formula C9H5ClO2S B096205 5-Chloro-benzo[b]thiophene-3-carboxylic acid CAS No. 16361-24-3

5-Chloro-benzo[b]thiophene-3-carboxylic acid

Cat. No.: B096205
CAS No.: 16361-24-3
M. Wt: 212.65 g/mol
InChI Key: RTBIQTHYQWFIAO-UHFFFAOYSA-N
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Description

5-Chloro-benzo[b]thiophene-3-carboxylic acid is an aromatic organic compound with the molecular formula C9H5ClO2S It is a derivative of benzo[b]thiophene, characterized by the presence of a chlorine atom at the 5-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-benzo[b]thiophene-3-carboxylic acid typically involves the chlorination of benzo[b]thiophene followed by carboxylation. One common method includes the reaction of 5-chloro-1-benzothiophene-3-carboxaldehyde with appropriate reagents to yield the desired carboxylic acid . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and carboxylation processes, utilizing advanced chemical reactors and continuous flow systems to optimize efficiency and scalability. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-benzo[b]thiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2

Properties

IUPAC Name

5-chloro-1-benzothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2S/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBIQTHYQWFIAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383225
Record name 5-Chloro-benzo[b]thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16361-24-3
Record name 5-Chloro-benzo[b]thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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